molecular formula C17H22ClN5O3S B12616172 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide

Cat. No.: B12616172
M. Wt: 411.9 g/mol
InChI Key: IVQWFTWPQZRXHF-UHFFFAOYSA-N
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Description

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a carboxamide group, a chloro group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrazole to the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the pyrazole and the pyridine ring, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, typically using thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the pyridine derivative with an amine in the presence of a coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole moiety can yield pyrazole N-oxides, while substitution of the chloro group can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or catalysts.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide: Lacks the pyrrolidin-1-ylsulfonyl group, which may affect its biological activity and chemical properties.

    N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide:

Uniqueness

The presence of both the chloro group and the pyrrolidin-1-ylsulfonyl group in 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]pyridine-3-carboxamide gives it unique chemical properties and potential applications that are not shared by its analogs. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C17H22ClN5O3S

Molecular Weight

411.9 g/mol

IUPAC Name

2-chloro-N-[(1-methylpyrazol-4-yl)methyl]-N-(2-pyrrolidin-1-ylsulfonylethyl)pyridine-3-carboxamide

InChI

InChI=1S/C17H22ClN5O3S/c1-21-12-14(11-20-21)13-22(17(24)15-5-4-6-19-16(15)18)9-10-27(25,26)23-7-2-3-8-23/h4-6,11-12H,2-3,7-10,13H2,1H3

InChI Key

IVQWFTWPQZRXHF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CN(CCS(=O)(=O)N2CCCC2)C(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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